丁酸钠-D7

描述

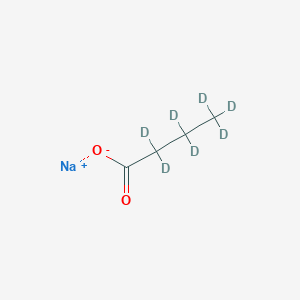

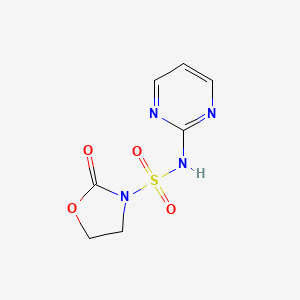

Sodium butyrate-D7 is a stable isotope and deuterated form of butyric acid, wherein all the alkyl protons are replaced by deuterium . It is a short-chain fatty acid that has been shown to induce apoptosis in colon carcinoma cell lines by a p53-independent pathway . It inhibits c- myc splicing and interferes with signal transduction processes, including the release of Ca 2+ from intracellular stores .

Synthesis Analysis

Butyric acid-D7 is produced predominantly by bacterial fermentation of dietary fiber in the colon but has also been identified in mammalian milk . It is intended for use as an internal standard for the quantification of sodium butyrate .Molecular Structure Analysis

The molecular formula of Sodium butyrate-D7 is C4D7NaO2 . Its average mass is 117.130 Da and its Monoisotopic mass is 117.078316 Da .Chemical Reactions Analysis

Sodium butyrate is the sodium salt of butyric acid . It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression .Physical And Chemical Properties Analysis

Sodium butyrate-D7 is usually found as a white, water-soluble, crystalline solid . It has a very strong, unpleasant smell that lingers .科学研究应用

Prevention and Treatment of Diabetic Kidney Disease (DKD)

Sodium butyrate-D7 has been used in the prevention and treatment of Diabetic Kidney Disease (DKD). It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs). It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Maintaining Gut Immunity

Butyrate has been described as a potent pro-resolution molecule that plays a significant role in maintaining gut immunity. It supports gut barrier function and regulates histone deacetylase (HDAC), among other systemic roles .

Supporting Gut Barrier Function

In addition to maintaining gut immunity, butyrate also supports gut barrier function. This is crucial for the overall health of the gut and the prevention of various gut-related diseases .

Regulation of Histone Deacetylase (HDAC)

Butyrate is an inhibitor of histone deacetylase (HDAC; IC 50 = 90 µM in a cell-free assay). It induces differentiation, cell cycle arrest at the G0 phase, and apoptosis, as well as inhibits proliferation, in a variety of cancer cells .

Treatment of Human Spinal Muscular Atrophy

Sodium butyrate is used in the treatment of human spinal muscular atrophy patients. This application has shown promising results in improving the condition of patients suffering from this disease .

Determination of Chromatin Structure and Function

Sodium butyrate is used in the determination of the role of histone acetylation in chromatin structure and function. This is crucial in understanding the genetic makeup and functioning of cells .

作用机制

- The primary targets of sodium butyrate-D7 include histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in regulating gene expression by modifying histone acetylation levels.

- In cancer cells, sodium butyrate-D7 triggers differentiation, cell cycle arrest (particularly at the G0 phase), and apoptosis. It also inhibits cell proliferation .

- Notably, sodium butyrate-D7 decreases the expression of IFN-γ-related signaling genes and metastatic genes in lung cancer cells .

Target of Action

Mode of Action

安全和危害

属性

IUPAC Name |

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-DEPOAORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium butyrate-D7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)